5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE
Overview
Description
5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE is a complex organic compound characterized by its unique bicyclic structure. This compound features a 4-fluorophenyl group, two oxo groups, and two nitrile groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE typically involves the construction of the 3-azabicyclo[3.1.0]hexane skeleton. One common method is the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring . This can be achieved through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides or diazo compounds for cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using palladium-catalyzed processes. These methods provide high yields and diastereoselectivities, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide
- 2-amino-6-(4-fluorophenyl)-4,4-dipropoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Uniqueness
5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE is unique due to its combination of a fluorophenyl group, two oxo groups, and two nitrile groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6FN3O2/c14-8-3-1-7(2-4-8)9-12(5-15)10(18)17-11(19)13(9,12)6-16/h1-4,9H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOOLUBIRSDEAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3(C2(C(=O)NC3=O)C#N)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.